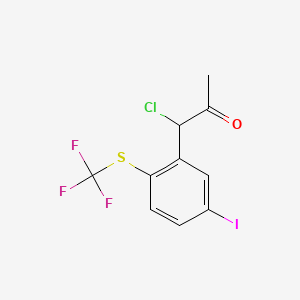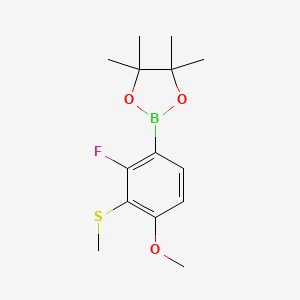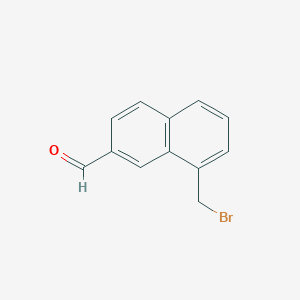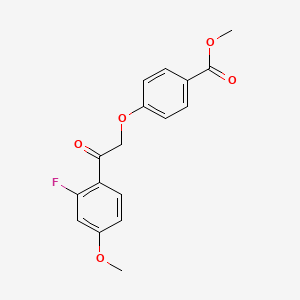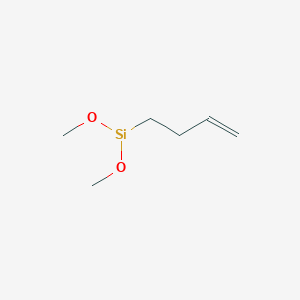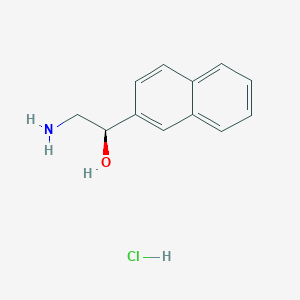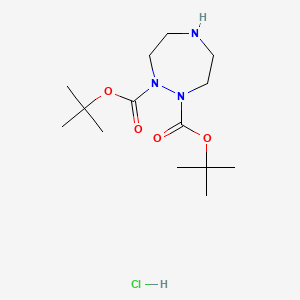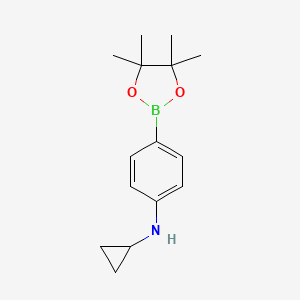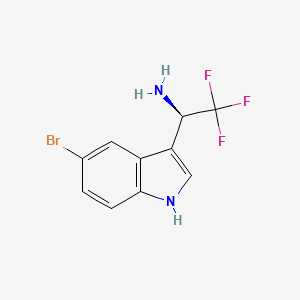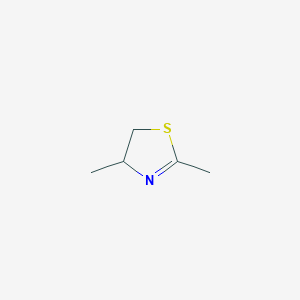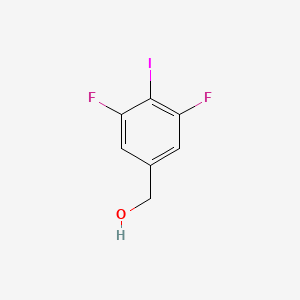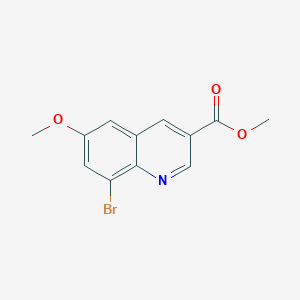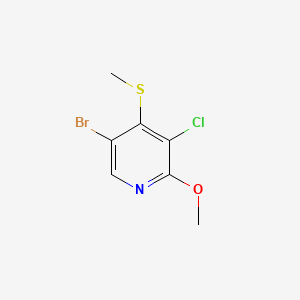
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Thiomethylation: Introduction of the methylthio group (-SCH3) using methylthiol (CH3SH) or dimethyl disulfide (CH3SSCH3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., tin(II) chloride, iron), acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro group is present).
Scientific Research Applications
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester.
2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine: Similar functional groups but different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is unique due to its specific combination of substituents on the pyridine ring, which can impart distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7BrClNOS |
|---|---|
Molecular Weight |
268.56 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3 |
InChI Key |
IIGSYVKRCLAFQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


